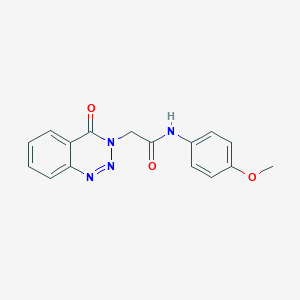

![molecular formula C13H17BrN2O B361751 3-溴-N-[2-(吡咯烷-1-基)乙基]苯甲酰胺 CAS No. 386297-55-8](/img/structure/B361751.png)

3-溴-N-[2-(吡咯烷-1-基)乙基]苯甲酰胺

描述

3-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide (BPEB) is a synthetic compound with a wide range of potential applications in scientific research. It is an organic molecule with a molecular weight of 333.3 g/mol, and its structure consists of a benzamide group, a pyrrolidine ring, and a bromo substituent. It is a colorless solid at room temperature, and it has been used as a reagent in organic synthesis due to its high reactivity. BPEB has been used in a variety of scientific applications, including as an inhibitor of enzymes, as a fluorescent probe, and as a tool to study the structure and function of proteins.

科学研究应用

吡咯烷在药物发现中的应用

吡咯烷环及其衍生物,包括 3-溴-N-[2-(吡咯烷-1-基)乙基]苯甲酰胺的特定结构,在药物发现中发挥着至关重要的作用,特别是在创建具有靶向选择性的生物活性分子方面。这些化合物的设计基于合成策略,包括从各种环状或非环状前体构建环或对预先形成的吡咯烷环进行功能化。吡咯烷环中碳的立体异构性因其对候选药物生物学特性的影响而受到重视,这表明不同的立体异构体和取代基的空间取向可以导致与对映选择性蛋白质的不同结合模式。

生物学功能和结构生物学

吡咯烷衍生物的一个重要应用领域是研究恶性疟原虫中自噬相关蛋白。2-溴-N-(4-吡啶-2-基-1,3-噻唑-2-基)苯甲酰胺等化合物已被确认为恶性疟原虫 Atg8-Atg3 蛋白-蛋白质相互作用的有效抑制剂,证明了这些化合物作为新型抗疟药物候选物的潜力。这为进一步研究基于吡咯烷的化合物在治疗应用中的应用开辟了一条途径 (Usman 等人,2023 年)。

作用机制

Target of Action

Similar compounds have been found to exhibit significant activity against various biological targets .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to impact various biochemical pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities .

Action Environment

Such factors can significantly impact the effectiveness of similar compounds .

属性

IUPAC Name |

3-bromo-N-(2-pyrrolidin-1-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c14-12-5-3-4-11(10-12)13(17)15-6-9-16-7-1-2-8-16/h3-5,10H,1-2,6-9H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLSNORGPUUODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

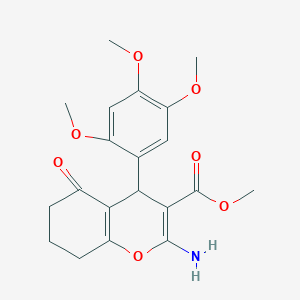

![4-ethyl-9-(2,2,6,6-tetramethyl-4-piperidinyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361668.png)

![2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-2-phenylethyl)acetamide](/img/structure/B361672.png)

![8-(4-Ethoxy-3-methoxyphenyl)-9-(5-methyl-3-isoxazolyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B361675.png)

![methyl 4-({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B361678.png)

![4-(4-methoxyphenyl)-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361679.png)

![6-chloro-3,4-dimethyl-9-(3,4,5-trimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361683.png)

![N-[4-(2-hydroxyethyl)phenyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B361685.png)

![2-[({4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetyl)amino]benzamide](/img/structure/B361686.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B361687.png)

![N-[4-(11-chloro-6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide](/img/structure/B361688.png)

![2-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-(1,5,6,7-tetrahydrospiro{imidazo[4,5-c]pyridine-4,4'-piperidine}-1'-ylcarbonyl)propyl]acetamide](/img/structure/B361689.png)

![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B361690.png)